molecular formula C10H15Cl2N3O B1493791 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride CAS No. 4078-55-1

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Cat. No.: B1493791
CAS No.: 4078-55-1
M. Wt: 264.15 g/mol
InChI Key: WQWSGMXWQAXJDX-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a chemical compound with a complex structure that includes a benzimidazole ring substituted with a methoxy group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride typically involves the reaction of 5-methoxy-1H-benzo[d]imidazole with an appropriate ethanamine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWSGMXWQAXJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669964
Record name 2-(6-Methoxy-1H-benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3998-58-1, 4078-55-1
Record name 2-(6-Methoxy-1H-benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4078-55-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
Reactant of Route 3
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
Reactant of Route 4
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
Reactant of Route 5
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

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